Pegvorhyaluronidase alfa

Pharmacokinetics PEGylation Drug Delivery

Solid tumors with high hyaluronan (HA) resist chemotherapy due to elevated interstitial fluid pressure (IFP). Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase PH20 with sustained systemic activity-plasma half-life >10 h, compared to <3 min for unmodified rHuPH20-enabling prolonged tumor HA degradation for stroma remodeling. • Reduces tumor IFP by 84% and increases vascular volume >3-fold, enhancing co-administered drug delivery. • Phase III: 47% ORR in HA-high metastatic PDA combined with nab-paclitaxel/gemcitabine. • Supplied as research-grade material for preclinical oncology and biomarker studies.

Molecular Formula C13H26N2O5
Molecular Weight 290.36 g/mol
CAS No. 1620390-06-8
Cat. No. B15189429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegvorhyaluronidase alfa
CAS1620390-06-8
Molecular FormulaC13H26N2O5
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCOCCOCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C13H26N2O5/c1-19-9-10-20-8-4-6-12(16)15-7-3-2-5-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1
InChIKeyRMCUGWXDCKNMLC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pegvorhyaluronidase alfa (CAS 1620390-06-8) Technical Overview: PEGylated Recombinant Human Hyaluronidase for Tumor Microenvironment Remodeling


Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated formulation of recombinant human hyaluronidase PH20 (rHuPH20) produced in Chinese Hamster Ovary (CHO) cells, with covalent attachment of approximately 4 to 5 polyethylene glycol (PEG) chains of ~30 kDa each to lysine residues [1]. This biologic enzyme is designed to systemically degrade hyaluronan (HA), a glycosaminoglycan that accumulates in the extracellular matrix of many solid tumors, thereby reducing tumor interstitial fluid pressure and improving vascular perfusion [2]. The compound is primarily investigated as a stroma-modifying agent to enhance the delivery and efficacy of co-administered chemotherapeutics and immunotherapies in HA-rich malignancies [3].

Why Non-PEGylated Hyaluronidases (e.g., rHuPH20, Bovine Testicular Hyaluronidase) Cannot Substitute for Pegvorhyaluronidase alfa in Systemic Oncology Applications


Pegvorhyaluronidase alfa is not simply a hyaluronidase enzyme; it is a specifically engineered, long-circulating biologic designed for sustained systemic activity in the tumor microenvironment. Unmodified recombinant human hyaluronidase PH20 (rHuPH20, the active enzyme in HYLENEX®) and animal-derived hyaluronidases (e.g., bovine testicular hyaluronidase) are rapidly cleared from the circulation following intravenous administration, with plasma half-lives measured in minutes (t1/2 < 3 min for rHuPH20 [1]; t1/2 < 10 min for bovine testicular hyaluronidase [2]). This ultra-short residence time precludes their use as systemically administered tumor stroma modifiers, limiting their clinical utility to local subcutaneous dispersion applications. The covalent attachment of multiple PEG chains to rHuPH20 in pegvorhyaluronidase alfa fundamentally alters its pharmacokinetic profile, extending the plasma half-life to >10 hours in humans [3] and enabling sustained HA depletion within tumors. Consequently, substituting a non-PEGylated hyaluronidase for pegvorhyaluronidase alfa in any intravenous, systemic oncology protocol would result in negligible tumor HA degradation and the loss of all stroma-remodeling benefits documented in the quantitative evidence below.

Pegvorhyaluronidase alfa Differentiation Guide: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement


Plasma Half-Life Extension: Pegvorhyaluronidase alfa (PEGPH20) vs. Unmodified rHuPH20

Pegvorhyaluronidase alfa (PEGPH20) demonstrates a dramatically prolonged plasma half-life compared to the unmodified recombinant human hyaluronidase PH20 (rHuPH20) enzyme from which it is derived. Covalent attachment of polyethylene glycol (PEG) chains substantially reduces renal clearance and proteolytic degradation, enabling sustained systemic exposure required for effective tumor HA depletion. In preclinical models, pegylation increased the plasma half-life from 0.59 minutes to >24 hours, representing a >2,000-fold enhancement [1]. In human studies, the half-life of pegvorhyaluronidase alfa exceeds 10 hours [2], whereas rHuPH20 exhibits a half-life of less than 3 minutes [3]. This pharmacokinetic differentiation is the foundational requirement for all downstream pharmacodynamic effects in tumor tissue.

Pharmacokinetics PEGylation Drug Delivery

Objective Response Rate (ORR) Improvement: Pegvorhyaluronidase alfa + Nab-Paclitaxel/Gemcitabine vs. Placebo + Nab-Paclitaxel/Gemcitabine in Phase III Trial

In the randomized, double-blind, placebo-controlled Phase III HALO 109-301 trial evaluating pegvorhyaluronidase alfa (PEGPH20) added to nab-paclitaxel/gemcitabine (AG) in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma (PDA), the PEGPH20 combination arm demonstrated a significantly higher objective response rate (ORR) compared to the placebo plus AG control arm. While overall survival (OS) and progression-free survival (PFS) were not improved (median OS 11.2 vs. 11.5 months; HR 1.00), the ORR was 47% in the PEGPH20 arm versus 36% in the placebo arm, yielding a response ratio of 1.29 (95% CI, 1.03 to 1.63) [1]. This 11 percentage-point absolute increase in ORR indicates that pegvorhyaluronidase alfa enhances initial tumor shrinkage when combined with standard chemotherapy in this HA-high patient population.

Oncology Pancreatic Ductal Adenocarcinoma Combination Therapy

Tumor Interstitial Fluid Pressure (IFP) Reduction: Pegvorhyaluronidase alfa vs. Vehicle Control

Elevated interstitial fluid pressure (IFP) in solid tumors is a major physical barrier to effective drug delivery, compressing blood vessels and limiting convective transport of therapeutics. Pegvorhyaluronidase alfa (PEGPH20) enzymatically degrades tumor hyaluronan (HA), which is a primary contributor to the high colloid osmotic pressure driving elevated IFP. In preclinical studies using high-HA prostate PC3 tumor xenografts, a single intravenous administration of PEGPH20 reduced tumor IFP by 84% relative to baseline [1]. This dramatic reduction in IFP is accompanied by decompression of tumor blood vessels and increased vascular perfusion, which are prerequisites for enhanced delivery of co-administered chemotherapeutics and immune cells. Unmodified rHuPH20 cannot achieve this effect systemically due to its rapid clearance (t1/2 < 3 min) [2].

Tumor Microenvironment Biophysics Drug Penetration

Tumor Vascular Perfusion and Volume Enhancement: Pegvorhyaluronidase alfa + Docetaxel vs. Docetaxel Alone

HA degradation by pegvorhyaluronidase alfa (PEGPH20) not only reduces IFP but also decompresses tumor blood vessels, leading to increased functional vascular volume and improved perfusion. In the PC3 prostate cancer xenograft model, treatment with PEGPH20 resulted in a >3-fold increase in tumor vascular area compared to untreated controls [1]. This vascular decompression translates into enhanced delivery and efficacy of co-administered chemotherapeutics. Specifically, combination therapy with PEGPH20 plus docetaxel (10 mg/kg docetaxel + 10K U/mouse PEGPH20) resulted in synergistic tumor growth inhibition that was significantly superior to docetaxel alone, with improved tolerability compared to docetaxel at its maximum tolerated dose [2]. The >3-fold increase in vascular volume provides a quantitative, mechanism-based rationale for the observed enhancement of chemotherapy efficacy.

Vascular Biology Drug Delivery Tumor Perfusion

Biomarker-Stratified Survival Benefit: C3M/PRO-C3 Ratio Predicts Progression-Free and Overall Survival Advantage with Pegvorhyaluronidase alfa

Identification of patients most likely to benefit from pegvorhyaluronidase alfa (PEGPH20) therapy is critical for optimizing clinical outcomes. In a randomized Phase II study (HALO109-202) of metastatic pancreatic ductal adenocarcinoma (mPDA) patients, a high plasma ratio of C3M (a collagen type III degradation fragment) to PRO-C3 (a collagen type III formation marker) was identified as a predictive biomarker for PEGPH20 benefit. In the validation cohort (Stage 2), patients with a high C3M/PRO-C3 ratio treated with PEGPH20 plus nab-paclitaxel/gemcitabine (PAG) achieved a median progression-free survival (mPFS) of 8.8 months compared to 3.4 months for AG alone (HR = 0.46; 95% CI, 0.21-0.98; P = 0.046). Median overall survival (mOS) was also significantly improved: 13.8 months for PAG versus 8.5 months for AG alone (HR = 0.35; 95% CI, 0.16-0.77; P = 0.009) [1]. This represents a 5.4-month increase in mPFS (158% improvement) and a 5.3-month increase in mOS (62% improvement) in the biomarker-defined subgroup. Importantly, the C3M/PRO-C3 ratio predicted benefit in both HA-low and HA-high tumors [1], suggesting it may complement or supplement tissue HA assessment for patient selection.

Biomarkers Patient Selection Pancreatic Cancer

PEGylation Extent: Defined Number of PEG Chains with Minimal Activity Loss

The precise molecular design of pegvorhyaluronidase alfa distinguishes it from non-specific PEGylation approaches or alternative hyaluronidase formulations. According to the FDA Substance Registration System, pegvorhyaluronidase alfa is substituted on the N6 position of an average of 4 to 5 lysyl residues with 4-(ω-methoxypoly(oxyethylene)-α-yl)butanoyl groups, each of approximately 30 kDa [1]. This controlled, site-selective PEGylation extends plasma half-life to >10 hours while maintaining >95% of the native enzymatic activity of rHuPH20 [2]. In contrast, alternative hyaluronidases such as bovine testicular hyaluronidase (~55-61 kDa) [3] are not PEGylated and exhibit plasma half-lives of <10 minutes [4], precluding systemic use. The defined PEGylation stoichiometry of pegvorhyaluronidase alfa ensures batch-to-batch consistency in pharmacokinetic and pharmacodynamic performance, a critical consideration for reproducible research and clinical application.

Bioconjugation PEGylation Enzyme Engineering

Recommended Research and Industrial Applications for Pegvorhyaluronidase alfa Based on Validated Quantitative Evidence


Combination Chemotherapy Studies in Hyaluronan-High Solid Tumors (e.g., Pancreatic Ductal Adenocarcinoma)

Pegvorhyaluronidase alfa is indicated for preclinical and clinical studies evaluating combination regimens with standard-of-care chemotherapeutics in HA-high solid tumors. The Phase III HALO 109-301 trial demonstrated that addition of pegvorhyaluronidase alfa to nab-paclitaxel/gemcitabine increased objective response rate (ORR) from 36% to 47% in HA-high metastatic PDA [1]. Preclinical models further show that pegvorhyaluronidase alfa synergistically enhances the anti-tumor efficacy of docetaxel and liposomal doxorubicin, with >3-fold increase in tumor vascular volume and 84% reduction in IFP [2]. Researchers should prioritize pegvorhyaluronidase alfa for studies in tumor models characterized by elevated HA content and high interstitial fluid pressure, where the stroma-modifying activity is most impactful.

Biomarker-Guided Patient Stratification Studies Using Collagen Turnover Markers (C3M/PRO-C3 Ratio)

The identification of a high plasma C3M/PRO-C3 ratio as a predictive biomarker for pegvorhyaluronidase alfa benefit enables precision oncology applications. In the Phase II HALO109-202 trial, patients with a high C3M/PRO-C3 ratio treated with pegvorhyaluronidase alfa plus nab-paclitaxel/gemcitabine achieved a median PFS of 8.8 months (vs. 3.4 months for control) and median OS of 13.8 months (vs. 8.5 months for control) [1]. Procurement for clinical biomarker studies should incorporate C3M/PRO-C3 testing to enrich for patients most likely to derive survival benefit from pegvorhyaluronidase alfa-containing regimens.

Tumor Microenvironment Remodeling and Drug Delivery Enhancement Studies

Pegvorhyaluronidase alfa is the only hyaluronidase formulation with validated, sustained systemic activity for tumor HA depletion. Its prolonged plasma half-life (>10 hours in humans) [1] enables sustained reduction in tumor IFP (84% decrease) and decompression of tumor blood vessels (>3-fold increase in vascular area) [2]. These biophysical changes enhance the delivery and intratumoral penetration of co-administered therapeutics, including chemotherapies, immunotherapies, and nanomedicines. Researchers investigating strategies to overcome physical barriers to drug delivery in solid tumors should select pegvorhyaluronidase alfa over unmodified hyaluronidases (t1/2 < 3 min) or non-PEGylated alternatives (t1/2 < 10 min), which lack the pharmacokinetic properties required for systemic tumor stroma remodeling.

Combination Immuno-Oncology Studies Exploiting Enhanced Immune Cell Infiltration

Preclinical evidence demonstrates that pegvorhyaluronidase alfa-mediated degradation of tumor HA remodels the extracellular matrix, reduces IFP, and decompresses tumor vasculature, leading to increased intratumoral immune cell density [1]. This stroma-modifying effect may enhance the efficacy of immune checkpoint inhibitors and other immunotherapies by improving T cell infiltration and reducing hypoxia-driven immunosuppression. Pegvorhyaluronidase alfa is being evaluated in combination with atezolizumab (anti-PD-L1) in clinical trials (NCT03193190) [2]. Procurement for immuno-oncology combination studies should prioritize pegvorhyaluronidase alfa based on its unique ability to systemically remodel the immunosuppressive tumor stroma in HA-rich malignancies.

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